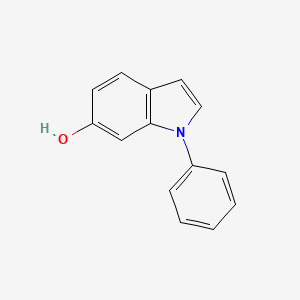

1-Phenyl-1H-indol-6-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-phenylindol-6-ol |

InChI |

InChI=1S/C14H11NO/c16-13-7-6-11-8-9-15(14(11)10-13)12-4-2-1-3-5-12/h1-10,16H |

InChI Key |

DERVRNNMPZGCMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 1 Phenyl 1h Indol 6 Ol

Influence of the 6-Hydroxyl Group on Molecular Reactivity

The hydroxyl group at the C6 position is a pivotal functional group that significantly directs the molecule's reactivity. Its electron-donating nature enhances the electron density of the indole (B1671886) ring, influencing electrophilic substitution patterns. Furthermore, it serves as a prime site for derivatization and a key participant in intermolecular interactions.

The 6-hydroxyl group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (via the lone pairs on the oxygen atom). cymitquimica.comnih.gov This capacity for hydrogen bonding is a crucial factor in its chemical behavior. byjus.com In the solid state, these interactions can influence the molecular packing arrangement. In solution, hydrogen bonding to solvents or reagents can modulate reactivity. For instance, in certain catalytic reactions, hydrogen-bonding interactions between the substrate's N-H bond (in unsubstituted indoles) and the catalyst have been shown to direct regioselectivity, favoring functionalization at the C6 position. researchgate.net This directing effect arises from the formation of a transient, organized molecular assembly that positions the C6-H bond for activation. researchgate.net While 1-Phenyl-1H-indol-6-ol lacks the N-H bond, the principle of hydrogen bond-directed reactivity highlights the importance of such non-covalent interactions in indole chemistry.

The 6-hydroxyl group is a versatile handle for introducing a wide array of other functional groups, thereby modifying the compound's properties. mit.edu Standard reactions for phenolic hydroxyl groups can be readily applied. For example, the hydroxyl group can be converted into a triflate (trifluoromethanesulfonate), a very effective leaving group. This transformation opens the door to various palladium-catalyzed cross-coupling reactions. Research has demonstrated that the corresponding 6-triflate derivative can be coupled with phenylboronic acid (Suzuki coupling) or phenylacetylene (B144264) (Sonogashira coupling) to furnish 6-phenyl and 6-phenylethynyl indoles, respectively. acs.org Esterification is another common derivatization, such as the reaction with pivaloyl chloride to form the corresponding pivalate (B1233124) ester. acs.org These transformations underscore the utility of the 6-hydroxyl group as a strategic point for molecular elaboration.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 6-Hydroxy Indole Derivative | Triflic Anhydride (B1165640), Pyridine (B92270) | 6-Triflyloxy Indole | Triflation |

| 6-Triflyloxy Indole | Phenylboronic Acid, Pd Catalyst | 6-Phenyl Indole | Suzuki Coupling |

| 6-Triflyloxy Indole | Phenylacetylene, Pd Catalyst, Cu(I) | 6-(Phenylethynyl) Indole | Sonogashira Coupling |

| 6-Hydroxy Indole Derivative | Pivaloyl Chloride, Base | 6-Pivaloyloxy Indole | Esterification |

Hydrogen Bonding Capabilities and their Impact on Reaction Pathways

Reactivity of the Indole Nitrogen (N1) and Phenyl Substituent

The presence of a phenyl group on the indole nitrogen (N1) significantly alters the reactivity compared to N-H or N-alkyl indoles. The N-phenyl group influences the electronic properties of the indole core and introduces its own potential reaction sites. The N1 position in indoles is typically nucleophilic under basic conditions, but in 1-phenylindole, this reactivity is tempered. researchgate.netorganic-chemistry.org

Reactions can be directed to the ortho-positions (C2') of the N-phenyl ring. For example, rhodium(III)-catalyzed reactions of N-phenylindole-3-carboxylic acids with diarylacetylenes have been shown to proceed via cleavage of both the C2–H bond of the indole and the C2'–H bond of the phenyl ring, leading to complex annulated products. acs.org Deprotonation studies on N-phenylindole using strong bases like butyllithium (B86547) can lead to metallation at the C2 position of the indole or the C2' position of the phenyl ring, depending on the reaction conditions. beilstein-journals.org This highlights the competition between reaction sites on the two aromatic systems.

Aromatic Reactivity of the Indole Nucleus (C-H Activation, Substitutions)

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C3 position being the most electronically favored site. researchgate.net However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the functionalization of nearly every other position on the indole ring. numberanalytics.comrsc.orgnih.gov

For N-substituted indoles, C-H activation strategies provide powerful tools for regioselective derivatization. mdpi.com While the C3 position is often the most reactive, directing groups can steer functionalization to other positions. beilstein-journals.org For instance, palladium-catalyzed alkenylation reactions can be directed to the C2 position using a removable N-(2-pyridyl)sulfonyl group. beilstein-journals.org Rhodium(III) catalysis has been employed for the C4-alkenylation of indoles bearing a directing group at the C3 position. acs.orgrsc.org

The C6-position, while electronically less activated than C3, can also be a site for functionalization. researchgate.net Ruthenium-catalyzed C6-alkylation of indoles with maleimides has been reported, with regioselectivity controlled by remote C-H activation. researchgate.net The inherent reactivity of the C-H bonds in the benzene (B151609) portion of the indole nucleus is quite similar, making regioselective functionalization a challenge without the use of directing groups. nih.gov

| Indole Position | Reaction Type | Catalyst System (Example) | Controlling Factor |

|---|---|---|---|

| C2 | Arylation | Ru-based catalysts | Removable directing group on N1. mdpi.com |

| C2 | Alkenylation | PdCl₂(MeCN)₂ / Cu(OAc)₂ | N-(2-pyridyl)sulfonyl directing group. beilstein-journals.org |

| C3 | Alkenylation | PdCl₂(MeCN)₂ / 1,4-benzoquinone | Inherent electronic preference. beilstein-journals.org |

| C4 | Alkenylation | Rh(III) catalysts | Directing group at C3 (e.g., -COOH). acs.orgrsc.org |

| C6 | Alkylation | Rh(II) catalysts | Hydrogen-bonding directing effect (for N-H indoles). researchgate.net |

| C7 | Arylation | Pd(OAc)₂ | Directing group at N1. nih.gov |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1-Phenyl-1H-indol-6-OL, the ¹H NMR spectrum reveals distinct signals for the protons on the indole (B1671886) core and the N-phenyl substituent. acs.org The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic signal for the hydroxyl proton. acs.org

The detailed proton assignments from a 400 MHz spectrum in CDCl₃ are as follows: a multiplet between δ 7.57–7.42 ppm integrating to five protons corresponds to the hydrogens of the N-phenyl ring. acs.org The indole ring protons appear as distinct signals: a multiplet at δ 7.37–7.30 (1H), a doublet at δ 7.22 (1H, J = 3.2 Hz), a doublet at δ 7.02 (1H, J = 1.6 Hz), a doublet of doublets at δ 6.73 (1H, J = 8.5, 2.1 Hz), and a doublet at δ 6.61 (1H, J = 3.1 Hz). acs.org A singlet at δ 4.96 ppm corresponds to the hydroxyl (-OH) proton. acs.org

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.57–7.42 | m | - | 5H | Phenyl-H |

| 7.37–7.30 | m | - | 1H | Indole-H |

| 7.22 | d | 3.2 | 1H | Indole-H |

| 7.02 | d | 1.6 | 1H | Indole-H |

| 6.73 | dd | 8.5, 2.1 | 1H | Indole-H |

| 6.61 | d | 3.1 | 1H | Indole-H |

| 4.96 | s | - | 1H | OH |

Data sourced from The Journal of Organic Chemistry. acs.org

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the total number of carbon atoms and their electronic environment. The spectrum for this compound shows twelve distinct signals, consistent with its C₁₄H₁₁NO formula where two pairs of carbons in the phenyl ring are equivalent by symmetry. acs.org

The key signals in the ¹³C NMR spectrum (at 100 MHz in CDCl₃) include a peak at δ 152.1 ppm, attributed to the carbon atom attached to the hydroxyl group (C-6). acs.org The N-phenyl group carbons and the indole carbons resonate in the range of δ 96.5 to 139.8 ppm. acs.org The specific reported chemical shifts are: δ 152.1, 139.8, 136.6, 129.6, 127.0, 126.4, 124.2, 123.6, 121.7, 110.3, 103.5, and 96.5 ppm. acs.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.1 | C-6 |

| 139.8 | Phenyl C (quaternary) |

| 136.6 | Indole C (quaternary) |

| 129.6 | Phenyl CH |

| 127.0 | Phenyl CH |

| 126.4 | Indole C (quaternary) |

| 124.2 | Phenyl CH |

| 123.6 | Indole CH |

| 121.7 | Indole CH |

| 110.3 | Indole CH |

| 103.5 | Indole CH |

| 96.5 | Indole CH |

Data sourced from The Journal of Organic Chemistry. acs.org

While specific experimental 2D NMR data for this compound is not detailed in the reviewed literature, these techniques are standard for unambiguous structural assignment of complex organic molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent protons on the indole and phenyl rings, confirming their connectivity. For example, the proton at C-5 would show a correlation to the proton at C-4 and C-7 (if present and coupled).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary (non-protonated) carbons. In this compound, HMBC would show correlations from the N-phenyl protons to the indole C-2 and C-7a carbons, confirming the N-phenyl linkage. It would also be essential for piecing together the entire indole framework by showing long-range couplings, such as from H-4 to C-6 and C-7a.

Carbon (¹³C) NMR for Carbon Skeletal Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, electrospray ionization (ESI) is a common method. The analysis confirms the molecular formula C₁₄H₁₁NO by comparing the experimentally measured mass with the theoretically calculated mass. The reported HRMS data shows a calculated value for the protonated molecule [M+H]⁺ of 210.0913, with an experimental value found to be 210.0920, which is well within the acceptable margin of error and confirms the molecular formula. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound shows several characteristic absorption bands. acs.org A prominent broad band around 3340 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.org Bands in the 1614-1506 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic indole and phenyl rings. acs.org The presence of C-H aromatic stretching is also expected above 3000 cm⁻¹.

Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3340 | O-H Stretch | Phenolic Hydroxyl |

| 2914, 2848 | C-H Stretch | Aromatic/Alkane trace |

| 1614, 1596, 1506 | C=C Stretch | Aromatic Ring |

| 1335, 1215 | C-O Stretch / O-H Bend | Phenolic |

Data sourced from The Journal of Organic Chemistry. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation, offering insights into intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining the absolute structure of a molecule. scirp.orgresearchgate.net The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined with high precision.

For a compound like this compound, SC-XRD analysis would provide critical information. It would confirm the planarity of the indole ring system and determine the torsional angle between the indole ring and the N-phenyl substituent. scirp.orgresearchgate.net This dihedral angle is a key conformational feature, influenced by steric and electronic effects. scirp.org Analysis of related phenyl-substituted heterocyclic compounds via SC-XRD has shown that such phenyl rings are often twisted relative to the main heterocyclic plane due to steric hindrance. scirp.orgmdpi.com

Furthermore, SC-XRD elucidates intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group (-OH) at the 6-position and potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net These non-covalent interactions are fundamental to understanding the supramolecular assembly in the crystal lattice. cardiff.ac.uk While specific crystallographic data for this compound is not publicly available, the analysis of numerous indole derivatives by SC-XRD demonstrates its power in unambiguously establishing molecular geometry, bond lengths, and bond angles. mdpi.comsrmrmp.edu.in

Chromatographic Techniques for Purity and Enantiomeric Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and, when applicable, for determining its enantiomeric composition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. sigmaaldrich.comthieme.de It allows for the qualitative assessment of the consumption of starting materials and the formation of products. nih.gov In the synthesis of this compound, TLC is employed to track the reaction's completion before proceeding to purification. acs.org

The separation is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. sigmaaldrich.com A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, leading to their separation. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. ijper.org For this compound, specific TLC parameters have been reported in the literature. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | acs.org |

| Mobile Phase | 30:70 EtOAc/n-hexane | acs.org |

| Retention Factor (R_f) | 0.24 | acs.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. d-nb.info For chiral molecules, a specialized form of HPLC utilizing a chiral stationary phase (CSP) is the most common method for determining enantiomeric purity or enantiomeric excess (ee). rsc.orgjfda-online.com

While this compound itself is achiral, derivatives of it can be chiral. For instance, if the phenyl group were substituted to create a chiral center, or if a chiral substituent were attached elsewhere on the molecule, determining the enantiomeric purity would be crucial. The methodology for such a determination is exemplified by the analysis of the closely related chiral compound, 1-(1-Phenylethyl)-1H-indol-6-ol. acs.org The enantiomers interact differently with the chiral stationary phase, causing them to elute at different times (retention times, t_R), allowing for their separation and quantification. mdpi.com The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the sample. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralpak OZ-3 | acs.org |

| Mobile Phase | 80:20 Hexane/2-propanol | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Detection | UV, λ = 254 nm | acs.org |

| Retention Times (t_R) | 4.6 min (minor enantiomer), 6.2 min (major enantiomer) | acs.org |

*Data from the analysis of 1-(1-Phenylethyl)-1H-indol-6-ol, demonstrating the typical methodology. acs.org

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Indol 6 Ol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in exploring the fundamental properties of molecules from first principles. For a molecule like 1-Phenyl-1H-indol-6-OL, these methods can predict its three-dimensional structure, electron distribution, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This is achieved by solving equations that describe the electron density of the system, which is computationally more efficient than solving for the wavefunction of every single electron. For organic molecules like indole (B1671886) derivatives, the B3LYP hybrid functional is commonly employed along with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rsc.org

The optimization process calculates the forces on each atom and adjusts their positions iteratively until a minimum energy conformation is found. This ground-state geometry is crucial, as it forms the basis for all other subsequent property calculations. ijera.com The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model. For this compound, this would reveal the planarity of the indole ring and the rotational orientation of the N-phenyl group and the 6-hydroxyl group. While a study mentions the use of the B3LYP functional for this molecule, the specific optimized geometric parameters are not detailed in the available literature. escholarship.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ijera.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. bohrium.com In studies of related indole derivatives, the location of the HOMO and LUMO electron density is analyzed to predict sites susceptible to electrophilic or nucleophilic attack. ijera.comresearchgate.net For this compound, the HOMO would likely be distributed across the electron-rich indole ring, while the LUMO might extend over the phenyl group as well.

Table 1: Representative Frontier Molecular Orbital Data from Theoretical Calculations (Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical data generated in such an analysis.)

| Parameter | Symbol | Typical Unit | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | eV | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | eV | Energy of the innermost electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | eV | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

The distribution of electron density within a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. DFT calculations can quantify these charges, often through population analysis schemes like Mulliken or Natural Population Analysis (NPA). ijera.com This information helps identify reactive sites; for instance, atoms with a significant negative charge are prone to electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like lone pairs, core orbitals, and bonds (sigma σ, pi π). bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgbohrium.com By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). rsc.org These theoretical predictions are invaluable for interpreting experimental spectra. For complex dyes, TD-DFT helps assign specific absorption bands to electronic transitions, such as π→π* or n→π* transitions. rsc.orgmdpi.com

Similarly, computational methods can model the properties of the first excited state to predict fluorescence emission. This involves optimizing the geometry of the molecule in its excited state and calculating the energy difference upon its return to the ground state. rsc.org

Table 2: Example of Predicted Spectroscopic Data from TD-DFT Calculations (Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical data generated.)

| Parameter | Symbol | Typical Unit | Description |

| Maximum Absorption Wavelength | λmax | nm | The wavelength at which the molecule absorbs the most light. |

| Oscillator Strength | f | Dimensionless | The theoretical intensity of an electronic transition. |

| Main Transition Assignment | - | - | The nature of the electron transition (e.g., HOMO → LUMO). |

Following a geometry optimization, a frequency calculation is typically performed. This not only confirms that the structure is a true energy minimum (by ensuring there are no imaginary frequencies) but also provides the necessary data to compute key thermodynamic properties. Using principles of statistical mechanics, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature.

The heat of formation (enthalpy of formation, ΔHf) can also be calculated using theoretical methods, often by employing isodesmic reactions where bond types are conserved between reactants and products to improve accuracy through error cancellation. These calculations are vital for assessing the stability of a molecule and predicting the thermodynamics of reactions in which it participates. DFT studies on indole derivatives have successfully calculated such properties.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are pivotal computational methods used to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties or biological activities. acs.orgnih.gov For this compound and its analogs, QSPR models can predict various properties, accelerating the design of new molecules with desired characteristics without the immediate need for synthesis and experimental testing. acs.orgmdpi.com The development of a robust QSPR model involves calculating molecular descriptors that encode structural information and using statistical methods to build a predictive equation. researchgate.net

Commonly used categories of descriptors in studies of indole derivatives include:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electron distribution, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP) and molar refractivity are crucial for predicting a compound's behavior in biological systems. researchgate.netjst.go.jp

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information on the electronic structure, reactivity, and energies associated with the molecule. researchgate.netnih.gov

The table below illustrates the types of molecular descriptors that would be applied in a QSPR study of this compound.

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Connectivity Index (χ) | Molecular size, branching, and shape |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity (χ) | Polarity, reactivity, electron-donating/accepting ability researchgate.net |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Lipophilicity, molecular volume, transport properties researchgate.netresearchgate.net |

| Quantum Chemical | Total Energy, Heat of Formation, Bond Energies | Molecular stability and energetic properties nih.gov |

This table is illustrative and represents the types of descriptors commonly used in QSPR studies for heterocyclic compounds.

Once descriptors are calculated, statistical and machine learning methods are employed to build the QSPR model. The goal is to find a robust relationship between a subset of descriptors and the property of interest. researchgate.net

Multiple Linear Regression (MLR) is a common starting point, creating a straightforward linear equation. researchgate.net To improve the predictive power of MLR models, a feature selection method like Genetic Function Approximation (GFA) is often used. GFA helps in selecting the most relevant descriptors from a large pool, preventing overfitting and leading to more robust models. tandfonline.com

More advanced techniques from machine learning are increasingly utilized to handle complex, non-linear relationships that MLR cannot capture. preprints.org These include:

Artificial Neural Networks (ANN): These models, inspired by the human brain, are highly effective at modeling non-linear data and often provide superior predictive accuracy compared to linear methods. researchgate.net

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that works by finding an optimal hyperplane to separate or correlate data points. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. preprints.org

The development of these models requires rigorous validation, typically by dividing the dataset into a training set to build the model and a test set to evaluate its predictive performance on unseen compounds. tandfonline.commdpi.com Studies on similar indole derivatives have successfully used GFA-MLR and GFA-ANN models to predict biological activities, demonstrating the utility of these approaches. tandfonline.com

Application of Molecular Descriptors for Property Prediction

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target) to form a stable complex. tandfonline.comresearchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target at the atomic level. tandfonline.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). tandfonline.comnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. researchgate.net For this compound, docking studies would be performed against various known protein targets to estimate its potential inhibitory activity. For instance, indole derivatives have been docked against targets like kinases, DNA gyrase, and enzymes involved in inflammation. omicsonline.orgjmchemsci.comresearchgate.net

The table below provides a hypothetical example of docking results for this compound against several protein targets.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (Predicted) |

| Thymidylate Kinase (e.g., 4HLC) | -8.5 | 550 nM |

| DNA Gyrase (e.g., 1KZN) | -9.2 | 210 nM |

| COX-2 (e.g., 5IKR) | -7.8 | 1.5 µM |

This table is for illustrative purposes. The protein targets are examples of those used in studies of indole derivatives, and the values are hypothetical representations of typical docking outputs. jmchemsci.comresearchgate.net

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would be expected to involve its distinct functional groups. nih.gov The hydroxyl (-OH) group and the indole N-H can act as hydrogen bond donors or acceptors. researchgate.net The aromatic indole and phenyl rings are well-suited for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. tandfonline.com

Analysis of the docking pose allows for the identification of these crucial interaction motifs, providing a rationale for the compound's predicted affinity and selectivity. nih.govresearchgate.net

| Interaction Type | Potential Residues Involved | Contributing Moiety of this compound |

| Hydrogen Bond | Asp, Glu, Ser, Thr, Tyr | Indole N-H, Phenolic -OH |

| π-π Stacking | Phe, Tyr, Trp, His | Indole Ring, Phenyl Ring |

| Hydrophobic (Alkyl/Pi-Alkyl) | Ala, Val, Leu, Ile, Met | Phenyl Ring, Indole Ring |

This table illustrates the likely interaction motifs for this compound based on its structure and common findings in docking studies of similar compounds. tandfonline.comresearchgate.net

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. plos.orgnih.gov If this compound shows promising activity in initial assays, ligand-based or structure-based virtual screening could be employed to find similar compounds with potentially improved properties. nih.govacs.org

Following the identification of initial hits, lead optimization is performed. This involves making targeted chemical modifications to the lead compound (e.g., this compound) to enhance its potency, selectivity, and pharmacokinetic properties. nih.govacs.org For instance, computational models could guide the addition of different substituents to the phenyl or indole rings to improve binding affinity or metabolic stability. acs.orgnih.gov Structure-activity relationship (SAR) studies, informed by repeated cycles of docking and simulation, help rationalize how these modifications affect target interaction, guiding the synthesis of more effective analogs. acs.orgacs.org

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

Antimicrobial and Antifungal Efficacy in In Vitro Systems

Comprehensive searches of scientific databases did not yield specific studies evaluating the direct antimicrobial or antifungal efficacy of 1-Phenyl-1H-indol-6-OL. While the broader class of indole (B1671886) derivatives has been investigated for such properties, data pertaining specifically to this compound is not available in the reviewed literature. nih.govnih.govmdpi.com

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

No research findings detailing the in vitro evaluation of this compound against specific Gram-positive or Gram-negative bacterial strains were identified. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity can be presented.

Assessment against Fungal Species

There is no available data from in vitro studies assessing the antifungal activity of this compound against any fungal species. nih.govresearchgate.netresearchgate.net Consequently, its potential as an antifungal agent remains uncharacterized.

Mechanistic Investigations of Antimicrobial Action (e.g., Membrane Disruption, Biofilm Inhibition)

In the absence of primary efficacy studies, no mechanistic investigations into the potential antimicrobial action of this compound, such as its ability to disrupt microbial membranes or inhibit biofilm formation, have been reported.

Enzyme Inhibition Assays and Target Identification

Investigations into the enzyme-inhibiting potential of this compound have been limited, with research primarily alluding to its synthesis in the context of hydrolase inhibition.

Inhibition of Hydrolases (e.g., Elastase, Acetylcholinesterase, Urease)

The primary research context for this compound is its synthesis as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase. researchgate.nettandfonline.comnih.govresearchgate.net However, specific quantitative data, such as IC₅₀ or Kᵢ values for the inhibition of FAAH by this particular compound, are not provided in the available literature.

Furthermore, no in vitro studies were found that evaluated the inhibitory activity of this compound against other hydrolases such as acetylcholinesterase, elastase, or urease. researchgate.netnih.govbohrium.comijpsr.inforesearchgate.netnih.gov

Interactive Data Table: Hydrolase Inhibition Data for this compound (No specific quantitative data available from search results)

| Enzyme Target | Enzyme Class | Reported Activity | IC₅₀ Value |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | Synthesized as a potential inhibitor | Data Not Available |

| Acetylcholinesterase | Hydrolase | No data available | Data Not Available |

| Elastase | Hydrolase | No data available | Data Not Available |

| Urease | Hydrolase | No data available | Data Not Available |

Inhibition of Lyases (e.g., Human Carbonic Anhydrases)

No scientific literature was identified that reported on the evaluation of this compound as an inhibitor of any lyase enzymes, including human carbonic anhydrase isoforms. tandfonline.comnih.govnih.govopenaccessjournals.com

Targeting DNA-Modifying Enzymes (e.g., DNA Gyrase, Topoisomerases)

Currently, there are no specific studies in the reviewed literature detailing the interaction of this compound with DNA-modifying enzymes such as DNA gyrase or topoisomerases. However, the broader class of indole derivatives has been a fertile ground for the discovery of inhibitors for these crucial bacterial and human enzymes.

Topoisomerases are vital enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and cell death, making them valuable targets in cancer therapy. nih.gov Similarly, DNA gyrase, a type II topoisomerase found in bacteria, is an essential target for antibacterial agents. nih.govbiorxiv.org

Research has identified various indole-containing scaffolds as inhibitors of the ATPase activity of Mycobacterium tuberculosis DNA gyrase. nih.gov For instance, certain indole derivatives have shown minimal inhibitory concentration (MIC) values significantly better than the established DNA gyrase inhibitor novobiocin. nih.gov Molecular docking studies have been employed to elucidate the interactions between indole-based compounds and the DNA gyrase binding site, guiding the design of more potent inhibitors. nih.govdergipark.org.tr Other studies have reported on indole derivatives that act as non-intercalative topoisomerase II catalytic inhibitors, inducing cell cycle arrest and apoptosis in human cancer cell lines. mdpi.com

Table 1: DNA Gyrase Inhibition by Selected Indole Derivatives This table presents data for related indole compounds, as specific data for this compound is not available.

| Compound Name | Target Enzyme | Activity Metric (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| G24 (indole derivative) | M. tuberculosis DNA gyrase | MIC: 12.5 µg/mL | nih.gov |

| G26 (indole derivative) | M. tuberculosis DNA gyrase | MIC: 12.5 µg/mL | nih.gov |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | S. aureus DNA gyrase | MIC: 6.1 µM | nih.gov |

Inhibition of Oxidoreductases (e.g., Cytochrome c Peroxidase)

No experimental data was found regarding the inhibitory activity of this compound against oxidoreductases like cytochrome c peroxidase. Cytochrome c, when released from mitochondria, can exhibit peroxidase activity, a crucial step in the apoptotic pathway. nih.gov Therefore, inhibitors of this activity are of significant therapeutic interest. nih.govnih.gov

Molecular docking studies have been utilized to predict the potential of novel indole derivatives as inhibitors of cytochrome c peroxidase. mdpi.comsemanticscholar.org These computational models suggest that certain indole-based heterocyclic compounds could act as promising inhibitors, with their mechanism of action proposed to involve binding to the enzyme's active site. mdpi.comsemanticscholar.org The design of such inhibitors often focuses on molecules containing moieties like imidazole, which can coordinate with the heme iron of cytochrome c, thereby blocking its peroxidase function. nih.govnih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions in Vitro

Assessment of Binding Affinity and Selectivity

Specific receptor binding assays and selectivity profiles for this compound are not documented in the available literature. The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological receptors.

Studies on various substituted indoles have demonstrated high-affinity binding to multiple receptor types. For example, specific indole derivatives have been developed as high-affinity, selective ligands for dopamine (B1211576) D2 and D3 receptors, which are implicated in neurological disorders. nih.gov Research has shown that substitutions on the indole ring and associated moieties are pivotal for determining both binding affinity and selectivity. nih.gov Similarly, indole-2-carboxamide derivatives have been optimized as allosteric modulators for the cannabinoid receptor 1 (CB1), where the nature and position of substituents critically impact binding affinity (KB) and cooperativity. acs.org The unsubstituted diindolylmethane, which features two indole moieties, has been reported to bind to both CB1 and CB2 receptors. d-nb.info

Table 2: Receptor Binding Affinities of Selected Indole Derivatives This table presents data for related indole compounds, as specific data for this compound is not available.

| Compound Name | Target Receptor | Binding Affinity (Ki or KB) | Reference |

|---|---|---|---|

| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Dopamine D2 | 0.28 nM (Ki) | nih.gov |

| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Dopamine D2 | 0.31 nM (Ki) | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | Cannabinoid CB1 (allosteric site) | 89.1 nM (KB) | acs.org |

| Diindolylmethane (unsubstituted) | Cannabinoid CB1 | 4.3 µM (Ki) | d-nb.info |

Antioxidant Potential Assessment in Cell-Free Systems

Radical Scavenging Activity (e.g., ABTS assay)

The antioxidant potential of this compound has not been reported in studies utilizing the ABTS assay. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is a widely used method to assess the radical scavenging ability of compounds in both aqueous and lipophilic systems. nih.gov

Numerous studies have confirmed the antioxidant properties of various indole derivatives using this assay. mdpi.comnih.gov In some cases, newly synthesized indole-based heterocycles have exhibited superior antioxidant activity compared to the standard antioxidant, ascorbic acid. mdpi.comsemanticscholar.org For example, a study on indolyl derivatives found that a compound featuring an ethoxy group showed potent activity, suggesting that specific substitutions contribute significantly to the radical scavenging capacity. mdpi.com Another investigation of indole-hybrid chalcones revealed that 3-methoxy-4-hydroxy-substituted derivatives were particularly effective in the ABTS radical scavenging assay. nih.gov

Table 3: ABTS Radical Scavenging Activity of Selected Indole Derivatives This table presents data for related indole compounds, as specific data for this compound is not available.

| Compound Name | Activity Metric (IC₅₀) | Standard | Reference |

|---|---|---|---|

| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (Compound 10) | 28.23 µg/mL | Ascorbic Acid (IC₅₀ = 30.03 µg/mL) | mdpi.comsemanticscholar.org |

| Chalcone 19a (3-methoxy-4-hydroxy substituted) | More favorable than 18a-c | Not specified | nih.gov |

| Chalcone 19b (3-methoxy-4-hydroxy substituted) | More favorable than 18a-c | Not specified | nih.gov |

Potential Applications Beyond Medicinal Chemistry

Advanced Materials Science and Engineering

The exploration of indole (B1671886) derivatives in materials science is a growing field of research. Phenylindoles, in particular, are noted for their potential in developing organic electronic devices due to properties like high electron mobility and thermal stability. omicsonline.orgomicsonline.org The specific compound 1-Phenyl-1H-indol-6-OL, with its combination of a phenyl ring, an indole core, and a hydroxyl functional group, is a candidate for the creation of novel functional materials.

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the structure and function of supramolecular assemblies and functional materials. nih.govmdpi.com The molecular architecture of this compound is well-suited to participate in these interactions, suggesting its potential role in the bottom-up design of advanced materials.

The key structural features of this compound that enable non-covalent interactions are:

Hydrogen Bonding: The hydroxyl (-OH) group at the 6-position is a classic hydrogen bond donor. This allows the molecule to form strong, directional interactions with other molecules, including itself or a polymer matrix. This capability is crucial for creating organized structures like liquid crystals or for enhancing the stability and mechanical properties of polymer composites.

π-π Stacking: The compound possesses two aromatic systems: the indole ring and the N-phenyl substituent. These electron-rich rings can engage in π-π stacking interactions, which are vital for charge transport in organic semiconductors and for the formation of ordered molecular stacks. acs.org

CH-π Interactions: Interactions between the C-H bonds of the phenyl or indole rings and the π-systems of adjacent molecules can further influence the molecular packing and stability of materials derived from this compound. acs.org

These non-covalent forces can be harnessed to direct the self-assembly of this compound into predictable supramolecular structures, which is a cornerstone of developing functional materials with tailored properties. mdpi.com

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Potential Application in Materials |

|---|---|---|

| Hydrogen Bonding | 6-Hydroxyl group (-OH) | Directing self-assembly, enhancing polymer stability |

| π-π Stacking | Indole ring, Phenyl ring | Organic electronics, charge transport pathways |

Indole derivatives are increasingly investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). ijnrd.org The 2-phenylindole (B188600) and 1-phenylindole scaffolds, for instance, have been used as components in fluorescent dyes and as host materials in phosphorescent OLEDs. omicsonline.orgomicsonline.orgchemimpex.comresearchgate.net The desirable properties for these applications include high photoluminescence, thermal stability, and good charge transport characteristics. omicsonline.org

While direct studies on the optoelectronic properties of this compound are not extensively documented, its core structure is analogous to compounds known to be effective in this area. Phenylindole-based materials have been successfully used as hosts for iridium(III) complexes in efficient green and blue phosphorescent OLEDs. researchgate.net The presence of the phenyl and indole moieties in this compound provides the necessary π-conjugated system for electronic excitation and emission. Furthermore, the hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels and emission wavelength, which is a critical aspect of designing new light-emitting materials. researchgate.net The general class of phenylindoles is considered for inclusion in polymers used for optoelectronic devices. wipo.int

Role in Functional Materials through Non-Covalent Interactions

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form metal complexes. nih.govlibretexts.org These complexes have a vast range of applications, from catalysis to materials science. Indole derivatives have been widely used as ligands due to the coordinating ability of the indole nitrogen and other functional groups that can be attached to the indole ring. mdpi.comresearchgate.net

This compound possesses multiple potential coordination sites, making it an interesting candidate for investigation as a multi-dentate ligand. A ligand that binds to a central metal ion through two or more donor atoms is known as a multidentate or chelating ligand. libretexts.org Such ligands typically form more stable complexes with metal ions than monodentate ligands.

The potential donor atoms in this compound are:

The Indole Nitrogen (N1): While the nitrogen atom in this compound is substituted with a phenyl group, which may introduce steric hindrance, it remains a potential, albeit weak, coordination site.

The Oxygen of the Hydroxyl Group (O6): The oxygen atom of the hydroxyl group at the 6-position is a strong potential donor atom. Upon deprotonation, the resulting phenolate (B1203915) oxygen becomes an even more effective coordinating agent.

The π-System of the Aromatic Rings: In some cases, the entire π-system of the indole or phenyl ring can coordinate to a metal center.

The combination of the indole nitrogen and the hydroxyl oxygen allows this compound to be investigated as a potential bidentate ligand. The design of the ligand is crucial in determining the properties of the resulting metal complex. mdpi.com For example, Schiff bases derived from indole derivatives can act as bidentate ligands, coordinating through an imine nitrogen and a phenolic oxygen to form stable complexes with various transition metals like Pd(II), Pt(IV), and Ni(II). researchgate.net Similarly, this compound could potentially coordinate to a metal ion via the indole nitrogen and the hydroxyl oxygen, forming a stable chelate ring. The specific geometry and stability of such a complex would depend on the metal ion and reaction conditions. nih.gov

Table 2: Physicochemical Data of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO | acs.org |

| Appearance | Green colored solid | acs.org |

| Melting Point | 96–99 °C | acs.org |

| 1H NMR (400 MHz, CDCl₃) δ | 7.57–7.42 (m, 5H), 7.37–7.30 (m, 1H), 7.22 (d, J = 3.2 Hz, 1H), 7.02 (d, J = 1.6 Hz, 1H), 6.73 (dd, J = 8.5, 2.1 Hz, 1H), 6.61 (d, J = 3.1 Hz, 1H), 4.96 (s, 1H) | acs.org |

| 13C NMR (100 MHz, CDCl₃) δ | 152.1, 139.8, 136.6, 129.6, 127.0, 126.4, 124.2, 123.6, 121.7, 110.3, 103.5, 96.5 | acs.org |

Q & A

How can researchers optimize the synthesis of 1-Phenyl-1H-indol-6-OL to improve yield and purity?

Basic : Key parameters include solvent selection (e.g., PEG-400:DMF mixtures for solubility ), catalyst choice (e.g., CuI for click chemistry ), and reaction monitoring via TLC or HPLC. Reflux conditions and inert atmospheres (N₂) minimize side reactions.

Advanced : Computational modeling of reaction pathways (e.g., density functional theory) can predict optimal substituent positioning. Orthogonal purification methods (e.g., column chromatography followed by recrystallization) enhance purity .

What analytical techniques validate the structural integrity of this compound derivatives?

Basic : NMR (¹H/¹³C) confirms functional groups and regiochemistry (e.g., δ 8.62 ppm for indole protons ). HRMS validates molecular mass (e.g., [M+H]⁺ at m/z 335.1512 ).

Advanced : X-ray crystallography resolves stereochemical ambiguities, while thermogravimetric analysis (TGA) assesses thermal stability (decomposition temperatures ~709°C predicted for analogues ).

How do structural modifications (e.g., nitro or fluoro substituents) affect biological activity?

Basic : Nitro groups at the 4-position (e.g., 4-nitro-1H-indol-6-ol) enhance electrophilicity, potentially increasing DNA-binding affinity . Fluorine substitution (e.g., 6-fluoro analogues) improves blood-brain barrier penetration for neurological targets .

Advanced : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .

What computational strategies predict binding modes of this compound with biological targets?

Advanced : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with proteins (e.g., kinase ATP-binding pockets). Binding free energy calculations (MM/PBSA) prioritize derivatives for synthesis .

How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Advanced : Apply statistical rigor (e.g., ANOVA for replicate experiments ) and validate assays with positive/negative controls. Replicate studies under standardized conditions (e.g., fixed pH, temperature). Cross-reference with orthogonal methods (e.g., SPR vs. ITC for binding affinity ).

What strategies optimize multi-step synthesis of this compound analogues?

Advanced : Use telescoped reactions (e.g., one-pot indole formation and Suzuki coupling) to reduce intermediates. Monitor reaction progression via in-situ FTIR or Raman spectroscopy. Purify via countercurrent chromatography for polar byproducts .

How is biological activity screened for this compound derivatives in preclinical studies?

Basic : Primary screens (e.g., antimicrobial disk diffusion, MTT assays for cytotoxicity ) identify hits. Secondary screens (e.g., enzyme inhibition kinetics) quantify potency.

Advanced : High-content imaging (e.g., live-cell microscopy) evaluates subcellular localization, while transcriptomics (RNA-seq) identifies pathway-level effects .

What methods assess photostability and oxidative degradation of this compound?

Advanced : Accelerated stability studies (ICH Q1A guidelines) under UV light (λ = 254–365 nm) monitor degradation products via LC-MS. Radical scavenging assays (e.g., DPPH) quantify antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.